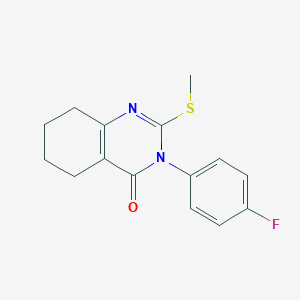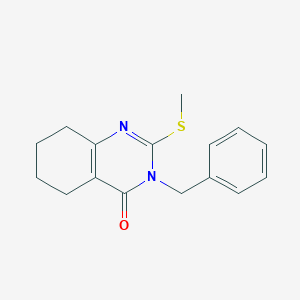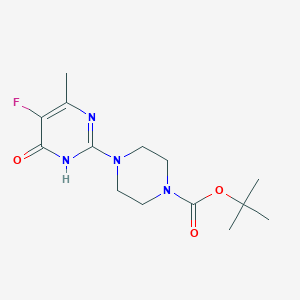
3-(4-fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (often referred to as 4-Fluoro-2-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one or 4-Fluoro-MHSQ) is a novel compound with a wide range of potential applications in pharmaceuticals, biochemistry and materials science. It is a heterocyclic compound with a unique chemical structure that is composed of a six-membered ring with two nitrogen atoms and two sulfur atoms. 4-Fluoro-MHSQ has been studied extensively due to its potential as a drug target, its ability to act as an enzyme inhibitor and its potential to act as a catalyst in chemical reactions.
科学的研究の応用
4-Fluoro-MHSQ has been studied extensively as a potential drug target due to its ability to act as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in inflammation and pain. 4-Fluoro-MHSQ has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. In addition, 4-Fluoro-MHSQ has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
作用機序
The mechanism of action of 4-Fluoro-MHSQ is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also believed that 4-Fluoro-MHSQ may interact with other molecules in the cell, such as DNA and proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-MHSQ are not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anti-estrogenic effects. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 4-Fluoro-MHSQ has been shown to have anti-tumor effects in some animal models.
実験室実験の利点と制限
The advantages of using 4-Fluoro-MHSQ in lab experiments include its low cost, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. The main limitation of using 4-Fluoro-MHSQ in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects in different systems.
将来の方向性
There are a number of potential future directions for 4-Fluoro-MHSQ research. These include further studies into its mechanism of action, its potential as a drug target, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. In addition, further research into its anti-tumor effects, its potential to act as a catalyst in chemical reactions, and its potential applications in materials science are also areas of interest.
合成法
The synthesis of 4-Fluoro-MHSQ is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 4-fluorophenol and dimethyl sulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 4-Fluoro-MHSQ and its isomer, 3-fluoro-2-methylsulfanyl-4,5,6,7,8-hexahydroquinazolin-4-one. The desired product can then be isolated by column chromatography or recrystallization.
特性
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNPLWVXOCRDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)
![6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449699.png)
![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)
![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)
![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)
![2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449776.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)
![5-fluoro-2-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449809.png)